molecular formula C11H14O3 B1582925 (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate CAS No. 72656-47-4

(+)-Ethyl (R)-3-hydroxy-3-phenylpropionate

Cat. No. B1582925
CAS RN: 72656-47-4
M. Wt: 194.23 g/mol
InChI Key: DVIBDQWVFHDBOP-SNVBAGLBSA-N
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Description

“(+)-Ethyl ®-3-hydroxy-3-phenylpropionate”, also known as ethyl mandelate, is an organic compound that belongs to the class of organic esters. It is a product used for proteomics research .


Synthesis Analysis

The synthesis of “(+)-Ethyl ®-3-hydroxy-3-phenylpropionate” involves several steps. It is a chiral building block and can be synthesized through ester-amidation and reduction to an amine . Another method involves electrophilic α-amination to an α-hydrazino ester .


Molecular Structure Analysis

The molecular formula of “(+)-Ethyl ®-3-hydroxy-3-phenylpropionate” is C11H14O3 . Its molecular weight is 194.23 .


Physical And Chemical Properties Analysis

“(+)-Ethyl ®-3-hydroxy-3-phenylpropionate” has an optical activity of [α]20/D +51±2°, c = 1% in chloroform . Its refractive index is n20/D 1.510 .

Scientific Research Applications

1. Chemoenzymatic Synthesis

The compound has been utilized in chemoenzymatic syntheses. For instance, it was obtained through the asymmetric reduction of ethyl 3-phenyl-3-oxopropionate with the yeast Saccharomyces cerevisiae. This process highlights its role in producing enantiomers of various compounds, including 3-amino-3-phenyl-propionic acids (Varga et al., 2013).

2. Enzymatic Resolution

The compound has been a subject in studies focusing on enzymatic resolution. For instance, the hydrolytic resolution of (R,S)-ethyl 3-hydroxy-3-phenylpropionate using esterase from Klebsiella oxytoca was investigated, indicating its importance in understanding enzyme-substrate interactions and enantioselectivity (Wang & Tsai, 2009).

3. Asymmetric Reduction with Plant Cells

Studies have also explored its synthesis through asymmetric reduction using plant cells, such as undifferentiated cells of white turnip. This method highlights its potential in green chemistry applications and the use of plant-based systems for organic synthesis (Ou et al., 2011).

4. Role in Synthesizing Aromatic Aldols

It has been used in the synthesis of aromatic aldols like tropic aldehyde and 3-hydroxy-3-phenylpropanal. This process involves reduction and cautious hydrolysis, underscoring its role in the production of important organic compounds (Dam, 2010).

5. Esterification Studies

The compound is also involved in esterification studies, as seen in research using lyophilized mycelia of Aspergillus oryzae and Rhizopus oryzae for the hydrolysis and synthesis of various esters, demonstrating its utility in enzymatic esterification processes (Romano et al., 2005).

6. Preparation of Chiral Compounds

Its role extends to the preparation of chiral compounds, as seen in the synthesis of ethyl (2R,3S)-2,3-dihydroxy-3-phenylpropionate using a mono-alkaloid-type ligand in asymmetric dihydroxylation reactions (Wang et al., 2009).

properties

IUPAC Name

ethyl (3R)-3-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIBDQWVFHDBOP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357480
Record name (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Ethyl (R)-3-hydroxy-3-phenylpropionate

CAS RN

72656-47-4
Record name Ethyl 3-phenylhydracrylate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072656474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3-PHENYLHYDRACRYLATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4KRB2P77S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
BS Deol, DD Ridley, GW Simpson - Australian Journal of …, 1976 - CSIRO Publishing
α- and β-Keto esters and amides are readily reduced by an actively fermenting mutant of Saccharomyces cerevisiae and produce optically active α- and β-hydroxy esters and amides in …
Number of citations: 267 www.publish.csiro.au
Z Ou, Q Chen, G Yang, L Xu - Korean Journal of Chemical Engineering, 2011 - Springer
Ethyl (S)-3-hydroxy-3-phenylpropionate was synthesized by asymmetric reduction of 3-oxo-3-phenylpropionic acid ethyl ester with undifferentiated cells of white turnip in phosphate …
Number of citations: 2 link.springer.com
K Hölsch, D Weuster-Botz - Enzyme and microbial technology, 2010 - Elsevier
The need for new and efficient biocatalysts for asymmetric synthesis is caused by the increasing demand for enantiopure chiral alcohols in the chemical and pharmaceutical industries. …
Number of citations: 29 www.sciencedirect.com
I Ojima, T Kogure, M Kumagai - The Journal of Organic Chemistry, 1977 - ACS Publications
Asymmetric reduction of-, ß-and-keto esters via hydrosilylation catalyzed by rhodium complexes with chiral phosphines,(+)-BMPP,(+)-or (-)-DIOP, was investigated. High optical yields …
Number of citations: 151 pubs.acs.org
Z Boros, G Hornyánszky, J Nagy, L Poppe - Periodica Polytechnica …, 2015 - pp.bme.hu
The activity of Bioorganic Chemistry Group (BCG) within Department of Organic Chemistry and Technology at Budapest University of Technology and Economics is related to various …
Number of citations: 6 pp.bme.hu
S Rast, B Modec, M Stephan, B Mohar - Organic & Biomolecular …, 2016 - pubs.rsc.org
The synthesis of new enantiopure syn- and anti-3-(α-aminobenzyl)-benzo-γ-sultam ligands 6 and their application in the ruthenium(II)-catalyzed asymmetric transfer hydrogenation (ATH…
Number of citations: 40 pubs.rsc.org

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